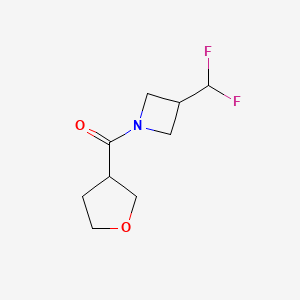
Ethyl 5-bromo-2-formylpyridine-3-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed coupling reactions, as seen in the preparation of ethyl canthinone-1-carboxylates from ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate using a Pd-catalyzed Suzuki-Miyaura coupling followed by a Cu-catalyzed C-N coupling . Similarly, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves multiple steps, including methoxylation, oxidation, and bromination . These methods could potentially be adapted for the synthesis of ethyl 5-bromo-2-formylpyridine-3-carboxylate.
Molecular Structure Analysis
Single crystal X-ray analysis is a common technique for determining the molecular structure of brominated pyridine carboxylates. For instance, the molecular structure of ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate was determined using single crystal X-ray diffraction . This technique could be employed to analyze the molecular structure of this compound.
Chemical Reactions Analysis
The chemical reactions involving brominated pyridine carboxylates can be complex. For example, ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate is an intermediate in the synthesis of the insecticide chlorantraniliprole . The reactivity of the bromo and formyl groups in this compound would likely allow for similar transformations and functionalizations.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine carboxylates can be deduced from spectroscopic and crystallographic data. For instance, the crystal structure and spectroscopic characterization of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide provide insights into the hydrogen bonding and stacking interactions that could be present in this compound . Additionally, the synthesis and characterization of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate offer information on the vibrational spectra and quantum chemical calculations that could be relevant to the analysis of this compound .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Pyrido Derivatives : Ethyl 5-bromo-2-formylpyridine-3-carboxylate serves as a precursor in the multistep synthesis of pyrido derivatives, such as the pyrido[3,4-d]pyrimidine analog of pteroic acid (J. And & R. Mckee, 1979).
- Synthesis of Carboxylic Acid Moiety : It's involved in the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a component of dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist (Y. Hirokawa, T. Horikawa, & S. Kato, 2000).
- Furopyridines Synthesis : This compound is used in the synthesis of 3-ethoxy derivatives of furo[2,3-b]-, furo[3,2-b]-, furo[2,3-c]- and furo[3,2-c]pyridine (S. Shiotani, H. Morita, T. Ishida, & Y. In, 1988).
Applications in Drug Resistance and Cancer Research
- Anticancer Agent Development : It is used in the development of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (sHA 14-1), a compound mitigating drug resistance and synergizing with various cancer therapies (S. Das, Jignesh M. Doshi, Defeng Tian, Sadiya N. Addo, B. Srinivasan, David L. Hermanson, & Chengguo Xing, 2009).
Synthesis of Novel Compounds
- Novel 2-Amino-1,3-Thiazole-5-Carboxylates : This compound is utilized in synthesizing novel 2-amino-1,3-thiazole-5-carboxylates through ultrasonic and thermally mediated nucleophilic displacement of bromide (Luke A. Baker & Craig M. Williams, 2003).
Miscellaneous Applications
- Biomimetic Synthesis of α-Cyclopiazonic Acid : It plays a role in the efficient synthesis of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, a key intermediate for a proposed convergent, biomimetic synthesis of α-cyclopiazonic acid (Vijayalakshmi A. Moorthie, E. McGarrigle, R. Stenson, & V. Aggarwal, 2007).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s worth noting that indole derivatives, which are structurally similar to this compound, have been found to play a significant role in cell biology .
Mode of Action
It’s known that indole derivatives interact with various biological targets, leading to a range of effects, including the treatment of cancer cells, microbes, and different types of disorders in the human body .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as indole derivatives, have been extensively studied .
Result of Action
Indole derivatives, which are structurally similar, have been found to exhibit various biologically vital properties, including anti-viral, anti-inflammatory, anti-cancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Propiedades
IUPAC Name |
ethyl 5-bromo-2-formylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-2-14-9(13)7-3-6(10)4-11-8(7)5-12/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOUURJBWJGNOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(morpholino)methanone](/img/structure/B3010365.png)
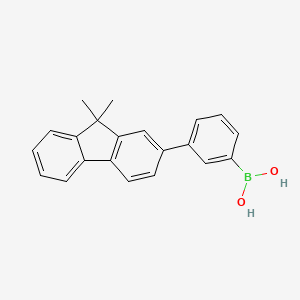
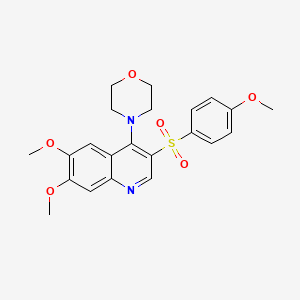
![1,3-dimethyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B3010368.png)
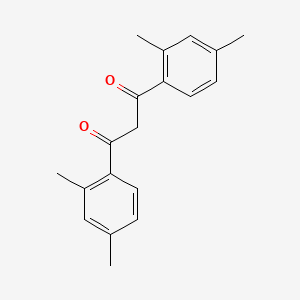
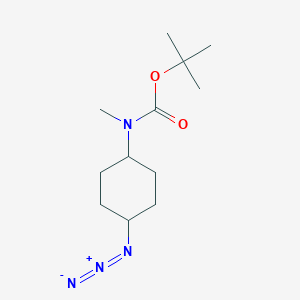
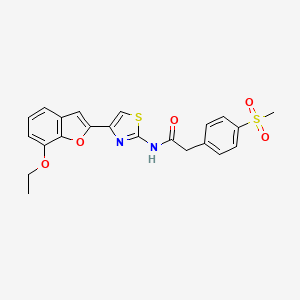
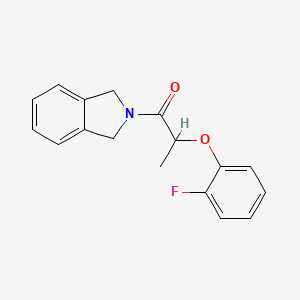

![3-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid](/img/structure/B3010379.png)
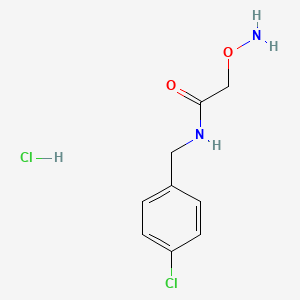
![(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B3010382.png)
![Methyl 3-[(5-chloro-2-methylthiopyrimidin-4-yl)carbonylamino]propanoate](/img/structure/B3010383.png)
